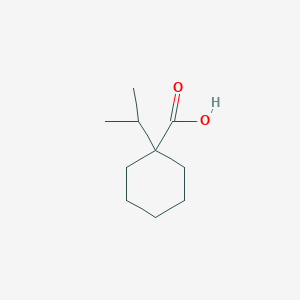

4-Isopropyl-cyclohexanecarboxylic acid

Vue d'ensemble

Description

It is a white to off-white solid with a melting point of approximately 95°C and a boiling point of around 263.8°C . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Méthodes De Préparation

The synthesis of 4-Isopropyl-cyclohexanecarboxylic acid typically involves the hydrogenation of 4-Isopropylbenzoic acid. The process includes the following steps:

Hydrogenation: 4-Isopropylbenzoic acid is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.

Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Analyse Des Réactions Chimiques

4-Isopropyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to form cyclohexyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, or other derivatives.

Applications De Recherche Scientifique

4-Isopropyl-cyclohexanecarboxylic acid has several applications in scientific research, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of Nateglinide, a hypoglycemic agent used in the treatment of type 2 diabetes.

Organic Synthesis: This compound serves as a building block in the synthesis of various organic molecules, including polymers and other complex structures.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mécanisme D'action

The mechanism of action of 4-Isopropyl-cyclohexanecarboxylic acid is primarily related to its role as an intermediate in the synthesis of other biologically active compounds. For instance, in the case of Nateglinide, it acts by stimulating the release of insulin from pancreatic beta cells, thereby helping to regulate blood glucose levels .

Comparaison Avec Des Composés Similaires

4-Isopropyl-cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

Cyclohexanecarboxylic acid: Unlike this compound, cyclohexanecarboxylic acid lacks the isopropyl group, which can significantly alter its chemical properties and reactivity.

4-Isopropylbenzoic acid: This compound is a precursor to this compound and contains a benzene ring instead of a cyclohexane ring, leading to different chemical behavior and applications.

Activité Biologique

4-Isopropyl-cyclohexanecarboxylic acid, also known as trans-4-isopropylcyclohexanecarboxylic acid, is an organic compound with significant implications in medicinal chemistry, particularly as a precursor in the synthesis of Nateglinide, a hypoglycemic agent used in diabetes management. This article explores the biological activity of this compound, its pharmacological relevance, and related research findings.

- Molecular Formula : CHO

- Molecular Weight : Approximately 170.25 g/mol

- Structure : The compound exists primarily in the trans configuration, which is crucial for its biological activity.

Synthesis of Nateglinide

This compound serves as an intermediate in the synthesis of Nateglinide, a D-phenylalanine derivative. Nateglinide acts by stimulating insulin secretion from pancreatic beta cells, thereby aiding in the control of postprandial blood glucose levels in diabetic patients .

Insulin Secretion and Glucose Metabolism

Research indicates that compounds structurally related to Nateglinide, including this compound, may exhibit similar biological properties. Studies have shown that Nateglinide effectively enhances insulin secretion in response to meals, which implies that its precursors could also influence glucose metabolism .

Interaction with Enzymes

Investigations into the metabolic pathways involving this compound have highlighted its potential interactions with enzymes critical to glucose metabolism. These studies often focus on pharmacokinetics and possible interactions with other diabetes medications .

Case Studies and Experimental Data

- Pharmacokinetics : A study examining the pharmacokinetic profile of Nateglinide found that its efficacy is closely linked to its structural components, suggesting that this compound may share similar metabolic pathways.

- Comparative Analysis : In comparative studies with other cyclohexane derivatives, this compound demonstrated a unique capacity to modulate insulin release, underscoring its significance as a precursor compound .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods. The purity and isomeric ratio can significantly affect the biological activity and pharmacological applications:

| Synthesis Method | Yield | Purity |

|---|---|---|

| Heating with KOH | High | 93%-100% |

| Direct esterification | Moderate | Variable |

These methods can yield different isomeric forms (cis/trans), with the trans form being preferred for biological applications due to its enhanced stability and activity .

Propriétés

IUPAC Name |

1-propan-2-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)10(9(11)12)6-4-3-5-7-10/h8H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYXSRKVNPPTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.